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The landscape of pain management is undergoing a significant transformation, driven by the

urgent need for effective and safer alternatives to opioid-based therapies. Researchers and

pharmaceutical developers are actively exploring novel mechanisms of action that target the

peripheral and central nervous systems with greater precision, aiming to provide substantial

pain relief while minimizing the risks of addiction, respiratory depression, and other debilitating

side effects associated with opioids. This guide offers a head-to-head comparison of promising

non-opioid analgesics that are recently approved or in late-stage clinical development,

alongside a look at innovative preclinical candidates.

Recently Approved and Late-Stage Clinical
Candidates
This section details the comparative efficacy, safety, and mechanisms of action of three leading

novel non-opioid analgesics: Suzetrigine (Journavx), Tanezumab, and Cebranopadol.

Mechanism of Action
These novel agents employ distinct strategies to interrupt pain signaling pathways.

Suzetrigine (Journavx) is a first-in-class, selective inhibitor of the voltage-gated sodium channel

NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral nociceptive neurons,

which are responsible for transmitting pain signals from the body to the central nervous system.

[1][2][3] By selectively blocking NaV1.8, Suzetrigine reduces the excitability of these neurons

and dampens the propagation of pain signals before they reach the brain.[2][4][5] This
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peripheral mechanism of action is a key differentiator from opioids, which act on the central

nervous system and are associated with a higher risk of addiction and other systemic side

effects.[2][6]

Caption: Mechanism of Action of Suzetrigine (Journavx).

Tanezumab is a humanized monoclonal antibody that specifically targets and inhibits Nerve

Growth Factor (NGF).[7] NGF is a key mediator in the generation and maintenance of pain,

particularly in chronic conditions like osteoarthritis.[8] By binding to and neutralizing NGF,

Tanezumab prevents its interaction with TrkA receptors on sensory neurons, thereby reducing

pain signaling and inflammation.[9][10]

Caption: Mechanism of Action of Tanezumab.

Cebranopadol possesses a dual mechanism of action, acting as an agonist for both the

nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[7] This

combined activity is theorized to provide potent analgesia while potentially mitigating some of

the adverse effects associated with traditional mu-opioid receptor agonists, such as respiratory

depression.[7]

Clinical Efficacy
The efficacy of these novel analgesics has been evaluated in rigorous Phase 3 clinical trials.
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Drug Indication Trial Design
Primary Efficacy

Endpoint
Key Findings

Suzetrigine

(Journavx)

Moderate to

Severe Acute

Pain

Randomized,

double-blind,

placebo- and

active-controlled

(hydrocodone/ac

etaminophen)

Time-weighted

sum of the pain

intensity

difference from 0

to 48 hours

(SPID48)

Statistically

significant

improvement in

SPID48 vs.

placebo in both

abdominoplasty

and

bunionectomy

trials.[4][11][12]

Efficacy was

comparable, but

not superior, to

hydrocodone/ace

taminophen.[11]

[12][13]

Tanezumab
Osteoarthritis of

the Knee or Hip

Randomized,

double-blind,

placebo-

controlled

Co-primary:

Change from

baseline in

WOMAC Pain

score, WOMAC

Physical

Function score,

and Patient's

Global

Assessment of

OA

Significant

improvements in

all co-primary

endpoints

compared to

placebo.[14][15]
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Cebranopadol

Moderate to

Severe Acute

Pain

Randomized,

double-blind,

placebo-

controlled

Pain numerical

rate scale (NRS)

area under the

curve from 4 to

48 hours

Statistically

significant

reduction in pain

intensity

compared to

placebo following

abdominoplasty

surgery.[7][16]

Safety and Tolerability
The safety profiles of these emerging therapies are a critical consideration for their potential

role in clinical practice.

Drug Common Adverse Events
Serious Adverse

Events/Contraindications

Suzetrigine (Journavx)

Itching, muscle spasms,

increased blood creatine

phosphokinase, rash.[5][17]

Contraindicated for

concomitant use with strong

CYP3A inhibitors.[5]

Tanezumab
Abnormal peripheral

sensations.[14][15]

Rapidly progressive

osteoarthritis (observed in

<1.5% of patients in one

study).[18]

Cebranopadol

Safety profile reported to be

comparable to placebo in a

Phase 3 trial.[7] Prior studies

suggest low drug likability and

potential for fewer respiratory

events than traditional opioids.

[7]

Specific data from Phase 3

trials on serious adverse

events is not yet fully

published.

Experimental Protocols: A Snapshot
The clinical development of these analgesics has relied on well-established models of acute

and chronic pain.
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Caption: General Workflow of a Phase 3 Analgesic Clinical Trial.

For the Suzetrigine Phase 3 trials in acute pain, the following protocol was employed:

Study Population: Adults with moderate to severe acute pain following either abdominoplasty

or bunionectomy.[11][12]

Intervention: Patients were randomized to receive either Suzetrigine (100 mg loading dose,

then 50 mg every 12 hours), hydrocodone bitartrate/acetaminophen (5/325 mg every 6

hours), or a placebo for 48 hours.[12]

Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating

Scale (NPRS) at multiple time points over the 48-hour treatment period.[4]

Primary Endpoint Calculation: The time-weighted sum of the pain intensity difference

(SPID48) was calculated from the NPRS scores to provide a cumulative measure of pain

relief.[4]

The Tanezumab Phase 3 trials for osteoarthritis pain utilized a similar randomized, placebo-

controlled design, with patients receiving intravenous injections of Tanezumab at varying

doses. Efficacy was assessed using the Western Ontario and McMaster Universities

Osteoarthritis Index (WOMAC) pain and physical function subscales, as well as a Patient's

Global Assessment of OA.[14][15]

Promising Preclinical Non-Opioid Analgesics
Beyond the late-stage clinical candidates, a number of innovative non-opioid analgesics are

showing significant promise in preclinical studies.
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Candidate Mechanism of Action Preclinical Models
Key Preclinical

Findings

ENT1 Inhibitors

Inhibit the equilibrative

nucleoside transporter

1 (ENT1), increasing

extracellular

adenosine levels,

which in turn activates

A1 adenosine

receptors to produce

analgesia.[1]

Mouse models of

neuropathic and

inflammatory pain.[1]

Surpassed the

analgesic efficacy of

gabapentin in a

neuropathic pain

model with fewer

cardiac side effects

than the parent

compound, dilazep.[1]

Compound 194

Indirectly regulates

the NaV1.7 sodium

channel by inhibiting

the interaction

between collapsin

response mediator

protein 2 (CRMP2)

and Ubc9.[19][20][21]

Rodent models of

acute and chronic

neuropathic pain

(including

chemotherapy-

induced).[19][21][22]

Reversed mechanical

allodynia,

demonstrated synergy

with morphine and

gabapentin, and

showed no evidence

of addiction or motor

impairment.[20][22]

FEM-1689

Binds to a protein

involved in

neuropathic pain,

regulating the

integrated stress

response (ISR). Does

not engage opioid

receptors.[23]

Mouse models of

diabetic and

chemotherapy-

induced neuropathy.

[23]

Produced long-lived,

effective pain relief

and reduced

hypersensitivity.[23]

Signaling Pathway of ENT1 Inhibition
The analgesic effect of ENT1 inhibitors is mediated by the modulation of adenosine signaling.

Caption: Signaling Pathway of ENT1 Inhibition for Analgesia.
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The field of non-opioid analgesics is vibrant with innovation, offering the promise of a new era

in pain management. The recent approval of Suzetrigine (Journavx) and the advancement of

candidates like Tanezumab and Cebranopadol through late-stage clinical trials provide tangible

evidence of progress. Furthermore, the diverse mechanisms of action being explored in

preclinical studies, from ENT1 inhibition to the indirect modulation of ion channels, highlight the

multitude of pathways available for targeting pain. As our understanding of the complex

neurobiology of pain deepens, these novel non-opioid analgesics hold the potential to provide

safer, more effective, and personalized pain relief for millions of patients. Continued research

and clinical investigation are paramount to fully realizing the therapeutic benefits of these

emerging therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12061372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12061372/
https://pubmed.ncbi.nlm.nih.gov/40117446/
https://pubmed.ncbi.nlm.nih.gov/40117446/
https://dam.upmc.com/-/media/upmc/services/palliative-and-supportive-institute/documents/the-tablet-v5n3-new-medication-review_suzetrigine.pdf?rev=982ff1a915834d3886d5a1067403cf4b&hash=15FF8DF3080DA0C16CE9329DE5568D45
https://www.researchgate.net/publication/331871606_Pooled_analysis_of_tanezumab_efficacy_and_safety_with_subgroup_analyses_of_phase_III_clinical_trials_in_patients_with_osteoarthritis_pain_of_the_knee_or_hip
https://acrabstracts.org/abstract/pooled-efficacy-and-safety-from-phase-3-controlled-studies-of-tanezumab-in-patients-with-osteoarthritis/
https://acrabstracts.org/abstract/pooled-efficacy-and-safety-from-phase-3-controlled-studies-of-tanezumab-in-patients-with-osteoarthritis/
https://www.thepharmaletter.com/pharmaceutical/positive-phase-iii-results-for-opioid-alternative-cebranopadol
https://www.thepharmaletter.com/pharmaceutical/positive-phase-iii-results-for-opioid-alternative-cebranopadol
https://www.journavx.com/
https://www.drugdiscoverytrends.com/pfizer-and-lilly-announce-positive-top-line-results-from-phase-3-trial-of-tanezumab/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8733339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8733339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8733339/
https://pubmed.ncbi.nlm.nih.gov/34757807/
https://pubmed.ncbi.nlm.nih.gov/34757807/
https://www.tandfonline.com/doi/full/10.1080/19336950.2021.2023383
https://painrelief.com/pain-relief/study-identifies-new-compound-that-alleviates-chronic-pain-in-preclinical-models/
https://www.jwatch.org/na58647/2025/04/08/suzetrigine-new-nonopioid-pain-medication-gains-us-fda
https://www.benchchem.com/product/b1192660#head-to-head-comparison-of-novel-non-opioid-analgesics
https://www.benchchem.com/product/b1192660#head-to-head-comparison-of-novel-non-opioid-analgesics
https://www.benchchem.com/product/b1192660#head-to-head-comparison-of-novel-non-opioid-analgesics
https://www.benchchem.com/product/b1192660#head-to-head-comparison-of-novel-non-opioid-analgesics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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